3-(2,4-Difluorophenyl)-1-propene
Overview
Description
3-(2,4-Difluorophenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a difluorophenyl ring
Mechanism of Action
Target of Action
The primary target of 3-(2,4-Difluorophenyl)-1-propene is the cytochrome P450 enzyme 51 (CYP51) . CYP51 plays a crucial role in maintaining the integrity and growth of fungal cell membranes .
Mode of Action
This compound interacts with its target, CYP51, by inhibiting the enzyme . This inhibition prevents the synthesis of ergosterol, a key component of fungal cell membranes . The disruption in ergosterol production leads to increased permeability of the fungal membranes, ultimately causing cell death .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . Ergosterol is vital for the integrity of fungal cell membranes. By inhibiting CYP51, the compound disrupts ergosterol production, leading to the death of the fungal cells .
Pharmacokinetics
It’s worth noting that the compound’s selectivity for cyp51 and minimal interaction with human cytochrome p450s suggest a favorable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the death of fungal cells . By inhibiting CYP51 and disrupting ergosterol production, the compound increases the permeability of fungal cell membranes, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-1-propene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the oxidation of corresponding amidrazones using manganese dioxide in dry dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are carefully controlled to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the difluorophenyl ring.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms on the phenyl ring can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide for oxidation and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese dioxide yields oxidized derivatives of the original compound .
Scientific Research Applications
3-(2,4-Difluorophenyl)-1-propene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorophenyl)-1-propene
- 1-(2,6-Difluorophenyl)-1-propene
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamides
Uniqueness
3-(2,4-Difluorophenyl)-1-propene is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,4-difluoro-1-prop-2-enylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJLVZAZFAUJGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288033 | |
Record name | 2,4-Difluoro-1-(2-propen-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-28-0 | |
Record name | 2,4-Difluoro-1-(2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluoro-1-(2-propen-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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